N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is a complex organic compound that features both indole and purine moieties. The indole structure is known for its presence in many biologically active compounds, while the purine structure is a fundamental component of nucleic acids. This compound’s unique combination of these two structures makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide typically involves multiple steps, starting with the preparation of the indole and purine precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The purine moiety can be synthesized through a series of reactions involving the formation of the imidazole ring followed by the fusion with a pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro groups on the purine ring can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of the purine ring can produce amino-purine derivatives .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide involves its interaction with various molecular targets. The indole moiety can bind to serotonin receptors, influencing neurotransmission, while the purine moiety can interact with nucleic acids, affecting gene expression and cellular metabolism . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic properties.
N-Acetyl-5-methoxytryptamine: Another indole derivative with similar biological activities.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is unique due to its combination of indole and purine structures, which allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C19H21N7O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide |
InChI |
InChI=1S/C19H21N7O2/c1-28-13-2-3-15-14(8-13)12(9-22-15)4-6-20-16(27)5-7-21-18-17-19(24-10-23-17)26-11-25-18/h2-3,8-11,22H,4-7H2,1H3,(H,20,27)(H2,21,23,24,25,26) |
InChI Key |
NSIRUWYERBFILN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCNC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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